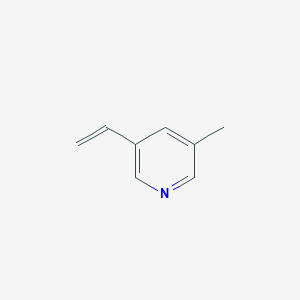

3-Methyl-5-vinylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethenyl-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-3-8-4-7(2)5-9-6-8/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAMCQRXSYEGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363810 | |

| Record name | 3-Methyl-5-vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51961-51-4 | |

| Record name | 3-Methyl-5-vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methyl-5-vinylpyridine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally validated data on 3-Methyl-5-vinylpyridine (CAS: 51961-51-4) is limited. This guide consolidates available information, including predicted properties from chemical suppliers and extrapolated methodologies from structurally similar compounds. All experimental protocols should be considered as starting points and require optimization.

Core Chemical Properties and Structure

This compound, also known as 3-ethenyl-5-methylpyridine, is a substituted pyridine with the molecular formula C₈H₉N.[1][2] Its chemical structure consists of a pyridine ring substituted with a methyl group at the 3-position and a vinyl group at the 5-position.

Structure:

Caption: Chemical structure of this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound. It is important to note that most of these values are predicted and have not been experimentally verified in published literature.

| Property | Value | Source |

| Molecular Formula | C₈H₉N | [1][2] |

| Molecular Weight | 119.16 g/mol | [1][2] |

| CAS Number | 51961-51-4 | [3] |

| Predicted Boiling Point | 188.4 ± 9.0 °C | |

| Predicted Density | 0.954 ± 0.06 g/cm³ | |

| Predicted pKa | 5.15 ± 0.20 |

Experimental Protocols

Proposed Synthesis Workflow

A potential synthetic route to this compound could involve a multi-step process starting from simpler precursors, followed by the introduction of the vinyl group. A possible, though not experimentally confirmed, pathway is outlined below.

References

A Comprehensive Guide to the Identifiers of 3-Methyl-5-vinylpyridine

This technical guide provides a detailed overview of the chemical identifiers for 3-Methyl-5-vinylpyridine, a pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. The following sections present key identifiers in a structured format and illustrate their relationships.

Chemical Identity and Properties

This compound, with the CAS number 51961-51-4, is a substituted pyridine.[1][2][3][4] It is characterized by a pyridine ring with a methyl group at the 3-position and a vinyl group at the 5-position.

A comprehensive summary of its identifiers is presented in the table below, offering a clear comparison of various nomenclature and structural representations.

| Identifier Type | Value |

| CAS Number | 51961-51-4 |

| IUPAC Name | 3-ethenyl-5-methyl-pyridine |

| Synonyms | This compound, Pyridine, 3-ethenyl-5-methyl- |

| Molecular Formula | C8H9N |

| Molecular Weight | 119.16 g/mol |

| SMILES | C=CC1=CN=CC(C)=C1 |

Note: A specific PubChem Compound ID (CID) for this compound was not explicitly found in the conducted searches. The identifiers provided are based on available chemical database information.

Logical Relationship of Identifiers

The various identifiers for a chemical compound are interconnected, each providing a different layer of information, from a unique registry number to a complete structural description. The following diagram, generated using the DOT language, illustrates the logical flow from the common name to its detailed structural and formulaic representations.

This guide provides foundational information for the accurate identification and sourcing of this compound for research and development purposes. The structured presentation of data and the logical relationship diagram aim to facilitate a clear understanding of the key identifiers for this compound.

References

- 1. Pyridine, 3-ethyl-5-methyl- | C8H11N | CID 19901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-[(5-ethenyl-1H-pyrrol-2-yl)methyl]pyridine | C12H12N2 | CID 167098663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS:1121-55-7, 3-烯基吡啶-毕得医药 [bidepharm.com]

- 4. 3-Methyl-5-(5-methyl-3-pyridinyl)pyridine | C12H12N2 | CID 15520045 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Methyl-5-vinylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 3-Methyl-5-vinylpyridine, a pyridine derivative of significant interest in pharmaceutical and materials science applications. The document outlines a feasible two-step synthetic pathway, commencing with the formation of a 3-methyl-5-ethylpyridine intermediate via the Chichibabin pyridine synthesis, followed by a catalytic dehydrogenation to yield the final vinylpyridine product. Detailed experimental protocols, quantitative data extrapolated from analogous reactions, and process visualizations are provided to facilitate laboratory-scale synthesis and process development.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively approached through a two-stage process:

-

Step 1: Chichibabin Pyridine Synthesis of 3-Methyl-5-ethylpyridine. This initial step involves the condensation of a specific mixture of aldehydes with ammonia over a solid acid catalyst at elevated temperatures to construct the disubstituted pyridine ring.

-

Step 2: Catalytic Dehydrogenation of 3-Methyl-5-ethylpyridine. The ethyl group of the intermediate is subsequently converted to a vinyl group through a vapor-phase dehydrogenation reaction using a suitable catalyst.

This strategy allows for the controlled construction of the desired substitution pattern on the pyridine ring followed by the introduction of the reactive vinyl functionality.

Step 1: Synthesis of 3-Methyl-5-ethylpyridine via Chichibabin Pyridine Synthesis

The Chichibabin pyridine synthesis is a well-established method for the formation of pyridine rings from the reaction of aldehydes and ketones with ammonia.[1][2][3] To achieve the desired 3-methyl-5-ethyl substitution pattern, a proposed mixture of propionaldehyde and butyraldehyde is reacted with ammonia in the gas phase over a solid catalyst.

Proposed Reaction and Mechanism

The overall reaction for the synthesis of 3-methyl-5-ethylpyridine is proposed as follows:

Propionaldehyde + Butyraldehyde + Ammonia → 3-Methyl-5-ethylpyridine + Water

The mechanism of the Chichibabin synthesis is complex and involves a series of aldol condensations, Michael additions, and cyclization/dehydration/aromatization steps on the surface of the catalyst.

Quantitative Data

The following table summarizes typical reaction parameters for the Chichibabin synthesis of alkyl-substituted pyridines, based on literature data for analogous reactions.[1]

| Parameter | Value |

| Reactants | Propionaldehyde, Butyraldehyde, Ammonia |

| Catalyst | Alumina (Al₂O₃) or Silica (SiO₂) |

| Temperature | 350 - 500 °C |

| Pressure | Atmospheric |

| Phase | Gas Phase |

| Typical Yield | 40 - 60% (estimated) |

Detailed Experimental Protocol

This protocol is a representative procedure for the gas-phase Chichibabin synthesis of 3-methyl-5-ethylpyridine.

Materials:

-

Propionaldehyde

-

Butyraldehyde

-

Ammonia gas

-

Alumina (Al₂O₃) or Silica (SiO₂) catalyst, pelletized

-

Inert gas (e.g., Nitrogen)

-

Quartz tube reactor

-

Tube furnace

-

Syringe pump

-

Gas mass flow controllers

-

Condenser and collection flask

Procedure:

-

A quartz tube reactor is packed with the alumina or silica catalyst.

-

The reactor is placed in a tube furnace and the temperature is raised to the desired reaction temperature (e.g., 400 °C) under a flow of inert gas.

-

A mixture of propionaldehyde and butyraldehyde (e.g., in a 1:1 molar ratio) is fed into a vaporizer using a syringe pump.

-

The vaporized aldehydes are mixed with a stream of ammonia gas before entering the reactor. The molar ratio of total aldehydes to ammonia is typically in the range of 1:1 to 1:3.

-

The gaseous mixture is passed through the heated catalyst bed.

-

The product stream exiting the reactor is passed through a condenser to liquefy the pyridine derivatives and unreacted aldehydes.

-

The crude liquid product is collected and can be purified by fractional distillation.

Step 2: Catalytic Dehydrogenation of 3-Methyl-5-ethylpyridine

The conversion of the ethyl group to a vinyl group is achieved through a catalytic dehydrogenation reaction. This process is typically carried out in the vapor phase at high temperatures over a metal oxide catalyst.

Reaction

The dehydrogenation of 3-methyl-5-ethylpyridine proceeds as follows:

3-Methyl-5-ethylpyridine → this compound + Hydrogen

Quantitative Data

The table below presents typical conditions for the dehydrogenation of ethylpyridines, based on established procedures for similar substrates.

| Parameter | Value |

| Reactant | 3-Methyl-5-ethylpyridine |

| Catalyst | Tungstic oxide (WO₃) or Vanadium pentoxide (V₂O₅) on a support (e.g., silica) |

| Temperature | 500 - 800 °C |

| Pressure | Atmospheric |

| Phase | Gas Phase |

| Typical Conversion | 25 - 40% per pass |

| Selectivity | High |

Detailed Experimental Protocol

This protocol describes a general procedure for the vapor-phase dehydrogenation of 3-methyl-5-ethylpyridine.

Materials:

-

3-Methyl-5-ethylpyridine

-

Dehydrogenation catalyst (e.g., WO₃ on silica)

-

Inert gas (e.g., Nitrogen or steam)

-

Quartz tube reactor

-

Tube furnace

-

Syringe pump

-

Gas mass flow controller

-

Condenser and collection flask

Procedure:

-

The dehydrogenation catalyst is loaded into a quartz tube reactor.

-

The reactor is heated to the reaction temperature (e.g., 600 °C) in a tube furnace under a flow of inert gas.

-

3-Methyl-5-ethylpyridine is vaporized and mixed with an inert gas (steam is often used to improve heat transfer and minimize coking).

-

The gaseous mixture is passed over the heated catalyst bed.

-

The product stream, containing this compound, unreacted starting material, and hydrogen, is cooled to condense the organic components.

-

The liquid product is collected and can be purified by vacuum distillation to separate the desired vinylpyridine from the starting ethylpyridine. The unreacted 3-methyl-5-ethylpyridine can be recycled.

Visualizations

Overall Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Chichibabin Synthesis of 3-Methyl-5-ethylpyridine

Caption: Experimental workflow for Chichibabin synthesis.

Dehydrogenation of 3-Methyl-5-ethylpyridine

Caption: Experimental workflow for catalytic dehydrogenation.

References

Spectroscopic Characterization of 3-Methyl-5-vinylpyridine: A Technical Guide

Introduction

3-Methyl-5-vinylpyridine is a substituted pyridine derivative of interest in polymer chemistry and as a building block in the synthesis of novel pharmaceutical and agrochemical compounds. Its chemical structure, featuring a pyridine ring with methyl and vinyl substituents, imparts specific spectroscopic characteristics that are crucial for its identification and characterization. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound and the experimental data for the reference compounds 2-Methyl-5-vinylpyridine and 3-Methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H and ¹³C NMR Data for this compound:

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Pyridine-H2 | ~8.3 | s | 1H | H-2 |

| Pyridine-H4 | ~7.5 | s | 1H | H-4 |

| Pyridine-H6 | ~8.4 | s | 1H | H-6 |

| Vinyl-H | ~6.7 | dd | 1H | =CH- |

| Vinyl-H (trans) | ~5.8 | d | 1H | =CH₂ (trans to ring) |

| Vinyl-H (cis) | ~5.3 | d | 1H | =CH₂ (cis to ring) |

| Methyl-H | ~2.4 | s | 3H | -CH₃ |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Pyridine-C2 | ~149 | C-2 |

| Pyridine-C3 | ~137 | C-3 |

| Pyridine-C4 | ~133 | C-4 |

| Pyridine-C5 | ~135 | C-5 |

| Pyridine-C6 | ~147 | C-6 |

| Vinyl-CH | ~136 | =CH- |

| Vinyl-CH₂ | ~117 | =CH₂ |

| Methyl-C | ~18 | -CH₃ |

Experimental NMR Data for Reference Compounds:

-

2-Methyl-5-vinylpyridine

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Pyridine-H3 7.42 dd 1H Pyridine-H4 7.03 d 1H Pyridine-H6 8.35 d 1H Vinyl-H 6.65 dd 1H Vinyl-H (trans) 5.80 d 1H Vinyl-H (cis) 5.27 d 1H | Methyl-H | 2.51 | s | 3H |

-

3-Methylpyridine (3-Picoline)

¹H NMR Chemical Shift (δ, ppm) Multiplicity Assignment Pyridine-H2 8.44 s H-2 Pyridine-H4 7.46 d H-4 Pyridine-H5 7.16 t H-5 Pyridine-H6 8.42 d H-6 | Methyl-H | 2.32 | s | -CH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Pyridine-C2 | 149.7 | C-2 |

| Pyridine-C3 | 137.9 | C-3 |

| Pyridine-C4 | 133.5 | C-4 |

| Pyridine-C5 | 123.3 | C-5 |

| Pyridine-C6 | 147.1 | C-6 |

| Methyl-C | 18.4 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted and Experimental IR Data (cm⁻¹):

| Vibrational Mode | This compound (Predicted) | 2-Methyl-5-vinylpyridine (Experimental) | 3-Methylpyridine (Experimental) |

| Aromatic C-H Stretch | ~3100-3000 | 3080 | 3050 |

| Aliphatic C-H Stretch | ~2980-2920 | 2950 | 2920 |

| C=C Stretch (Vinyl) | ~1630 | 1630 | - |

| C=C, C=N Stretch (Pyridine Ring) | ~1590, 1480, 1430 | 1580, 1470, 1430 | 1580, 1480, 1430 |

| C-H Bend (Vinyl) | ~990, 910 | 990, 910 | - |

| C-H Bend (Pyridine Ring) | ~850-750 | 825 | 790 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted and Experimental Mass Spectrometry Data (m/z):

| Ion | This compound (Predicted) | 2-Methyl-5-vinylpyridine (Experimental) | 3-Methylpyridine (Experimental) |

| Molecular Ion [M]⁺ | 119 | 119 | 93 |

| [M-1]⁺ | 118 | 118 | 92 |

| [M-15]⁺ (-CH₃) | 104 | 104 | 78 |

| [M-27]⁺ (-HCN) | 92 | 92 | 66 |

| Other significant fragments | 91, 78, 65, 52 | 91, 78, 65, 52 | 65, 51, 39 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment (zg30).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

-

Spectral Width: 0-160 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of the empty sample holder (KBr plates or ATR crystal) should be recorded and subtracted from the sample spectrum.

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile (typically 1-10 µg/mL).

-

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for separation and identification.

-

GC-MS Analysis:

-

GC Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure separation of any impurities.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Analysis (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Source Temperature: 200-250 °C.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which can be compared to spectral libraries or predicted fragmentation pathways.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques in chemical characterization.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Relationship between spectroscopic techniques and the information they provide.

A Comprehensive Technical Guide to the Physical Properties of 3-Methyl-5-vinylpyridine Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-vinylpyridine is a heterocyclic aromatic compound that serves as a critical building block in the synthesis of a variety of polymers and pharmaceutical intermediates. Its unique molecular structure, featuring both a pyridine ring and a vinyl group, imparts specific chemical reactivity and physical characteristics that are essential for its application in materials science and drug discovery. This technical guide provides an in-depth overview of the core physical properties of the this compound monomer, alongside detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, processing, and performance in various applications. A summary of its key physical properties is presented below.

| Physical Property | Value |

| CAS Number | 51961-51-4 |

| Molecular Formula | C₈H₉N |

| Molecular Weight | 119.16 g/mol |

| Boiling Point | 188.4 °C at 760 mmHg[1] |

| Refractive Index | 1.555[1] |

| Density | Data not readily available in searched sources. |

| Melting Point | Data not readily available in searched sources. |

| Solubility | Information on specific solvent compatibility is not extensively documented in the public domain. General solubility principles for organic compounds can be applied. |

Experimental Protocols

Accurate determination of the physical properties of this compound is crucial for its application. The following section outlines detailed methodologies for key experiments.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating mantle or Bunsen burner

-

Mineral oil or other suitable heating bath fluid

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side-arm.

-

Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Place the capillary tube, with the sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Suspend the thermometer and test tube assembly in the Thiele tube, making sure the sample is immersed in the oil bath.

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (optional, for precise measurements)

-

Dropper or pipette

-

Lint-free tissue

-

Standard calibration liquid (e.g., distilled water)

-

Solvent for cleaning (e.g., ethanol or isopropanol)

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry. Clean with a suitable solvent and a lint-free tissue if necessary.

-

Calibrate the refractometer using a standard liquid with a known refractive index at a specific temperature.

-

Using a clean dropper, place a few drops of this compound onto the surface of the measuring prism.

-

Close the illuminating prism gently to spread the liquid into a thin film.

-

Look through the eyepiece and adjust the light source and mirror to obtain maximum illumination.

-

Turn the coarse and fine adjustment knobs until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

If a colored band is visible at the boundary, adjust the compensator dial to eliminate the color and sharpen the line.

-

Read the refractive index value from the scale.

-

Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Determination of Solubility (Qualitative)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rods

-

A selection of common laboratory solvents (e.g., water, ethanol, acetone, toluene, hexane)

Procedure:

-

Label a series of small, clean, and dry test tubes, one for each solvent to be tested.

-

Add approximately 1 mL of a chosen solvent to the corresponding test tube.

-

Add 2-3 drops of this compound to the solvent.

-

Agitate the mixture vigorously using a vortex mixer or by stirring with a clean glass rod for about 30 seconds.

-

Allow the mixture to stand and observe if the monomer dissolves completely, is partially soluble (forms a cloudy suspension), or is insoluble (forms a separate layer or remains as undissolved droplets).

-

Record the observations for each solvent. The general principle of "like dissolves like" can be a useful guide; polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. Given its structure, this compound is expected to be soluble in many common organic solvents.

Monomer Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a monomer such as this compound.

References

Reactivity of the Vinyl Group in 3-Methyl-5-vinylpyridine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the chemical reactivity of the vinyl group in 3-Methyl-5-vinylpyridine. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into polymerization, addition reactions, and other transformations. This document summarizes available quantitative data, presents detailed experimental protocols for key reactions, and includes visualizations of reaction pathways and workflows.

Introduction

This compound is a substituted vinylpyridine monomer that holds significant potential in the synthesis of functional polymers and as a building block in organic synthesis. The reactivity of this molecule is dominated by two primary sites: the basic nitrogen atom of the pyridine ring and the carbon-carbon double bond of the vinyl group. This guide focuses on the chemistry of the vinyl group, which readily undergoes a variety of transformations characteristic of electron-deficient alkenes. The electron-withdrawing nature of the pyridine ring activates the vinyl group towards nucleophilic attack and makes it a versatile monomer for polymerization.

Polymerization of the Vinyl Group

The vinyl group of this compound, like other vinylpyridines, is susceptible to polymerization under various conditions, including free-radical, anionic, and cationic initiation. The resulting polymer, poly(this compound), possesses pendant pyridine moieties that can be further functionalized, for example, through quaternization, making it a valuable precursor for specialty polymers used in applications such as ion-exchange resins, flocculants, and dye acceptors.[1]

Free-Radical Copolymerization

Table 1: Monomer Reactivity Ratios for the Copolymerization of 2-Methyl-5-vinylpyridine (M₁) with Triethyleneglycol Dimethacrylate (M₂)[2]

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (MVP) | r₂ (TGM-3) | r₁ * r₂ | Interpretation |

| 2-Methyl-5-vinylpyridine | Triethyleneglycol Dimethacrylate | 0.32 ± 0.065 | 0.59 ± 0.06 | 0.19 | The product of the reactivity ratios is less than 1, indicating a tendency for alternation of the monomer units in the copolymer chain. |

Experimental Protocol: Free-Radical Polymerization of this compound (Adapted from similar vinylpyridine polymerizations)[3]

Objective: To synthesize poly(this compound) via free-radical solution polymerization.

Materials:

-

This compound (monomer)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

Anhydrous toluene (solvent)

-

Methanol (for precipitation)

-

Schlenk flask and vacuum line

-

Magnetic stirrer and heating mantle

Procedure:

-

Monomer Purification: Purify the this compound monomer by passing it through a column of basic alumina to remove inhibitors.

-

Reaction Setup: In a Schlenk flask, dissolve the purified this compound (e.g., 5 g, 41.9 mmol) and AIBN (e.g., 0.069 g, 0.42 mmol, 1 mol% with respect to monomer) in anhydrous toluene (20 mL).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir the reaction mixture for 24 hours under an inert atmosphere.

-

Termination and Precipitation: Terminate the polymerization by cooling the mixture to room temperature and exposing it to air. Precipitate the polymer by slowly adding the viscous solution to a large volume of stirred methanol (e.g., 200 mL).

-

Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at 60°C to a constant weight.

-

Characterization: Characterize the resulting polymer by techniques such as ¹H NMR, FTIR, and gel permeation chromatography (GPC) to determine its structure, purity, and molecular weight distribution.

Addition Reactions at the Vinyl Group

The electron-deficient nature of the vinyl group in this compound makes it an excellent Michael acceptor and susceptible to catalytic hydrogenation.

Michael Addition

The vinyl group of vinylpyridines readily undergoes Michael (conjugate) addition with a variety of nucleophiles.[3][4] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. While specific examples for this compound are scarce, the general reactivity is expected to be similar to that of other vinylpyridines.

A general workflow for a Michael addition followed by electrophilic quench is depicted below. This highlights the formation of a stabilized anionic intermediate that can be trapped by an electrophile.

Caption: Workflow for Michael addition to this compound.

Catalytic Hydrogenation

The vinyl group of this compound can be selectively reduced to an ethyl group by catalytic hydrogenation. This transformation is useful for the synthesis of 3-Methyl-5-ethylpyridine and its derivatives. Under more forcing conditions, the pyridine ring can also be hydrogenated to a piperidine ring.[5][6]

Table 2: Conditions for Catalytic Hydrogenation of Related Pyridine Derivatives

| Substrate | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Product | Reference |

| 3-Methylpyridine | PtO₂ | Acetic Acid | 70 | Room Temp | 3-Methylpiperidine | [7] |

| 2-Vinylpyridine | Rh₂O₃ | TFE | 5 | 40 | 2-Ethylpiperidine | [6] |

| 4-Vinylpyridine | Rh₂O₃ | TFE | 5 | 40 | 4-Ethylpiperidine | [6] |

Experimental Protocol: Selective Catalytic Hydrogenation of the Vinyl Group (Adapted from similar reductions)[7]

Objective: To selectively hydrogenate the vinyl group of this compound to an ethyl group.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Ethanol (solvent)

-

Hydrogen gas supply

-

Parr hydrogenation apparatus or similar

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve this compound (e.g., 1 g, 8.4 mmol) in ethanol (20 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (e.g., 50 mg, ~5 mol% Pd) to the solution under a stream of nitrogen.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 5 bar of hydrogen.

-

Reaction: Stir the mixture at room temperature for 16 hours.

-

Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, 3-Methyl-5-ethylpyridine.

-

Purification: Purify the product by distillation or column chromatography if necessary.

Other Potential Reactions

While less documented for this compound specifically, the vinyl group is expected to participate in other reactions common to alkenes.

-

Cycloaddition Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions or participate in [2+2] and 1,3-dipolar cycloadditions to form various cyclic and heterocyclic structures.[8]

-

Oxidation: The vinyl group can be oxidized to form an epoxide, cleaved to an aldehyde, or dihydroxylated to a diol using standard oxidizing agents. The oxidation of 2-methyl-5-vinylpyridine is a step in the synthesis of nicotinic acid.[9]

Conclusion

The vinyl group of this compound is a versatile functional handle that imparts a rich reactivity profile to the molecule. It readily undergoes polymerization, Michael addition, and catalytic hydrogenation. While much of the detailed quantitative data and specific protocols are derived from closely related analogs, the fundamental principles of vinylpyridine reactivity provide a strong predictive framework for researchers exploring the chemistry of this compound. Further investigation into the specific reaction kinetics and optimization of protocols for this compound will undoubtedly expand its utility in the development of novel materials and pharmaceutical intermediates.

References

- 1. 2-Methyl-5-vinylpyridine | C8H9N | CID 8817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 3. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Isomers of methyl-vinylpyridine and their basic differences

An In-depth Technical Guide to the Isomers of Methyl-vinylpyridine: Core Differences and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-vinylpyridine (MVP) isomers are a class of heterocyclic organic compounds that serve as crucial building blocks in the synthesis of polymers, resins, and pharmaceutical agents. As derivatives of pyridine, their basicity is a key physicochemical property that, along with other characteristics, is highly dependent on the substitution pattern of the methyl and vinyl groups on the pyridine ring. Understanding the distinct properties of each isomer is paramount for their effective application in materials science and drug development. This guide provides a comprehensive overview of the structural isomers of methyl-vinylpyridine, focusing on their fundamental differences in basicity and other physical properties. It includes detailed experimental protocols for pKa determination and illustrates key chemical relationships and workflows using standardized diagrams.

Introduction to Methyl-vinylpyridine Isomers

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of methyl and vinyl substituents creates a family of methyl-vinylpyridine isomers, each with a unique electronic and steric profile. The position of the electron-donating methyl group and the electron-withdrawing, resonance-participating vinyl group relative to the basic nitrogen atom dictates the isomer's reactivity, polarity, and, most critically, its basicity (pKa). These differences influence properties ranging from polymerization capacity to biological activity and pharmacokinetic profiles, making a detailed understanding of each isomer essential for targeted applications.[1][2][3]

The general synthesis of vinylpyridines often involves the dehydrogenation of the corresponding methyl-ethylpyridine precursor or the condensation of a methylpyridine (picoline) with formaldehyde, followed by dehydration of the resulting alcohol intermediate.[4][5]

Caption: General synthetic pathways to methyl-vinylpyridine isomers.

Structural Isomers and Nomenclature

The isomers of methyl-vinylpyridine are differentiated by the positions of the methyl and vinyl groups on the pyridine ring (positions 2 through 6). The systematic naming follows IUPAC conventions, typically listing the substituents alphabetically (e.g., 5-ethenyl-2-methylpyridine). Common names, such as 2-methyl-5-vinylpyridine, are also widely used.

Caption: Numbering of the pyridine ring and examples of isomers.

Comparative Physicochemical Properties

The substitution pattern profoundly affects the physical and chemical properties of MVP isomers. Basicity, measured as the pKa of the conjugate acid, is particularly sensitive to the electronic interplay between the substituents and the nitrogen lone pair. The following tables summarize key quantitative data for several common isomers.

Table 1: Physical Properties of Methyl-vinylpyridine Isomers

| Property | 2-Methyl-5-vinylpyridine | 5-Methyl-2-vinylpyridine | 2-Methyl-6-vinylpyridine | 2-Vinylpyridine |

| CAS Number | 140-76-1[6][7][8] | 3883-39-4[9][10] | 1122-70-9[11] | 100-69-6[4] |

| Molecular Formula | C₈H₉N[6][7] | C₈H₉N[9] | C₈H₉N | C₇H₇N[4] |

| Molecular Weight | 119.16 g/mol [6][7] | 119.16 g/mol [9] | 119.16 g/mol | 105.14 g/mol [4] |

| Boiling Point | 175.5 °C @ 760 mmHg[8] | N/A | 73 °C @ 21 Torr[11] | 158 °C @ 760 mmHg[4] |

| Density | 0.954 g/cm³[8] | N/A | 0.954 g/cm³ (Predicted)[11] | 0.977 g/cm³[4] |

| Flash Point | 56.6 °C[8][12] | N/A | N/A | 42 °C[13] |

| Refractive Index | 1.5400-1.5454 @ 20 °C[6] | N/A | N/A | 1.549 @ 20 °C |

Table 2: Basicity of Methyl-vinylpyridine Isomers

| Isomer | pKa (Conjugate Acid) | Measurement Type | Reference |

| 2-Methyl-5-vinylpyridine | 5.67 | Experimental | [6] |

| 2-Methyl-5-vinylpyridine | 5.58 ± 0.10 | Predicted | [12] |

| 5-Methyl-2-vinylpyridine | 5.09 ± 0.10 | Predicted | [9] |

| 2-Methyl-6-vinylpyridine | 5.52 ± 0.10 | Predicted | [11] |

| 2-Vinylpyridine | 4.98 | Experimental | [4] |

Analysis of Basicity Differences: The basicity of a pyridine derivative is determined by the availability of the lone pair of electrons on the nitrogen atom for protonation.

-

Methyl Group (Electron-Donating): The methyl group is an electron-donating group through an inductive effect, which increases the electron density on the pyridine ring and on the nitrogen atom, thereby increasing basicity (higher pKa).

-

Vinyl Group (Electron-Withdrawing): The vinyl group is electron-withdrawing through resonance, delocalizing the ring's electrons and the nitrogen's lone pair, which decreases basicity (lower pKa).

-

Positional Effects: The magnitude of these effects depends on the substituent's position relative to the nitrogen.

-

In 2-methyl-5-vinylpyridine (pKa ≈ 5.67) , the methyl group at position 2 strongly enhances basicity, while the vinyl group at position 5 has a weaker deactivating effect.

-

In 5-methyl-2-vinylpyridine (pKa ≈ 5.09) , the vinyl group is at the 2-position, where its electron-withdrawing resonance effect is much stronger, significantly reducing the basicity despite the presence of the methyl group at position 5.[9]

-

The basicity of 2-vinylpyridine (pKa ≈ 4.98) is lower than pyridine itself (pKa ≈ 5.25) due to the strong deactivating effect of the vinyl group at the 2-position.[4]

-

Experimental Protocols for pKa Determination

Accurate determination of pKa is critical for predicting a molecule's behavior in different pH environments, which is vital for drug development (e.g., absorption, distribution) and chemical synthesis.

Potentiometric Titration

This is a highly accurate and widely used method for determining the pKa of weak acids and bases.[14]

Methodology:

-

Instrument Calibration: Calibrate a pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 ± 0.5 °C).[14][15]

-

Sample Preparation: Prepare a solution of the methyl-vinylpyridine isomer (e.g., 1 mM) in deionized water. To maintain a constant ionic strength throughout the titration, add a background electrolyte such as potassium chloride to a final concentration of 0.15 M.[15]

-

Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker to maintain temperature. Purge the solution with nitrogen gas to remove dissolved CO₂. Immerse the calibrated pH electrode and a magnetic stirrer into the solution.[15]

-

Titration Procedure: Make the solution acidic (pH ~2.0) by adding 0.1 M HCl. Titrate the solution by adding small, precise aliquots (e.g., 0.05-0.1 mL) of a standardized titrant (0.1 M NaOH). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue until the pH reaches a basic value (e.g., pH 12).[15]

-

Data Analysis: Plot the measured pH versus the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point (the midpoint of the steep inflection region of the curve). Alternatively, the pKa can be calculated from the first derivative of the curve, where the peak corresponds to the equivalence point.

-

Replication: Perform at least three replicate titrations for each isomer to ensure precision and calculate the average pKa and standard deviation.[15]

Caption: Workflow for pKa determination by potentiometric titration.

NMR Spectroscopy

This method relies on the change in the chemical shift of specific protons (typically on the aromatic ring) as the molecule transitions between its protonated and deprotonated states.[16]

Methodology:

-

Sample Preparation: Prepare a series of solutions of the MVP isomer at a constant concentration (e.g., 20 mg/mL) in D₂O.[16]

-

pH Adjustment: Adjust the pD of each solution to a different value across a wide range (e.g., pD 1 to 10) using small amounts of DCl or NaOD. Measure the pD using a pH meter calibrated with aqueous buffers (pD = pH reading + 0.4).[16]

-

Spectrum Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature.

-

Data Analysis: Identify an aromatic proton whose chemical shift (δ) is sensitive to the protonation state of the nitrogen. Plot the chemical shift of this proton as a function of the pD.

-

pKa Calculation: Fit the data to the Henderson-Hasselbalch equation adapted for chemical shifts:

-

δ_obs = (δ_A * [A] + δ_HA * [HA]) / ([A] + [HA])

-

Where δ_obs is the observed chemical shift, and δ_A and δ_HA are the shifts of the fully deprotonated and protonated forms, respectively. The pKa is the pD value at which the chemical shift is exactly halfway between δ_A and δ_HA.[16]

-

Conclusion

The isomers of methyl-vinylpyridine exhibit significant differences in their fundamental physicochemical properties, driven primarily by the position of the methyl and vinyl substituents. Basicity, in particular, varies predictably based on the interplay of inductive and resonance effects, a factor of great importance for applications in drug design and polymer chemistry. The choice of a specific isomer must be carefully considered based on its unique reactivity and physical characteristics. The experimental protocols detailed herein provide robust methods for characterizing these properties, enabling researchers to select and utilize the optimal isomer for their specific application.

References

- 1. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 5. US2716119A - Process of making 2-methyl-5-vinyl pyridine - Google Patents [patents.google.com]

- 6. 2-Methyl-5-vinylpyridine | C8H9N | CID 8817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyridine, 5-ethenyl-2-methyl- [webbook.nist.gov]

- 8. abdurrahmanince.net [abdurrahmanince.net]

- 9. Page loading... [guidechem.com]

- 10. 3883-39-4 CAS MSDS (5-METHYL-2-VINYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. 2-METHYL-6-VINYLPYRIDINE CAS#: 1122-70-9 [m.chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. mdpi.com [mdpi.com]

Potential Research Frontiers for 3-Methyl-5-vinylpyridine: A Technical Guide for Scientists and Drug Development Professionals

Introduction

3-Methyl-5-vinylpyridine is a heterocyclic aromatic compound that, despite its structural similarity to the well-studied 2- and 4-vinylpyridine isomers, remains a largely unexplored molecule with significant untapped potential. The strategic placement of the methyl and vinyl groups on the pyridine ring offers unique electronic and steric properties that could be harnessed for a variety of applications, from advanced polymer synthesis to novel therapeutic systems. This in-depth technical guide provides a comprehensive overview of potential research areas for this compound, offering a roadmap for researchers, scientists, and drug development professionals to unlock its latent capabilities. By extrapolating from the extensive research on its isomers, this document outlines key research directions, detailed experimental protocols, and comparative data to accelerate innovation with this promising molecule.

Advanced Polymer Synthesis and Material Science

The presence of a polymerizable vinyl group and a functional pyridine ring makes this compound an ideal monomer for the synthesis of a new class of functional polymers. The methyl group at the 3-position is anticipated to influence the polymer's stereochemistry, solubility, and thermal properties.

Controlled Radical Polymerization

To synthesize well-defined polymers with controlled molecular weights and narrow polydispersities, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are recommended.

Experimental Protocol: RAFT Polymerization of this compound

-

Materials: this compound (monomer), azo-bis(isobutyronitrile) (AIBN) (initiator), a suitable RAFT agent (e.g., cumyl dithiobenzoate), and an appropriate solvent (e.g., anhydrous toluene or 1,4-dioxane).

-

Procedure:

-

Purify the this compound monomer by passing it through a column of basic alumina to remove inhibitors.

-

In a Schlenk flask, dissolve the monomer, AIBN, and RAFT agent in the solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be systematically varied.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Conduct the polymerization at a constant temperature (e.g., 60-80 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Monitor the polymerization progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy and Size Exclusion Chromatography (SEC).

-

Terminate the polymerization by cooling the reaction mixture and exposing it to air.

-

Precipitate the polymer in a non-solvent (e.g., cold hexanes or diethyl ether), filter, and dry under vacuum.[1][2][3][4][5]

-

Synthesis of Cross-linked Materials and Hydrogels

Cross-linked polymers and hydrogels based on this compound could exhibit interesting pH-responsive swelling behavior, making them suitable for applications in sensors, actuators, and controlled release systems.

Experimental Protocol: Synthesis of a Poly(this compound) Hydrogel

-

Materials: this compound, a cross-linking agent (e.g., N,N'-methylenebisacrylamide), an initiator (e.g., ammonium persulfate), and a solvent (e.g., deionized water/ethanol mixture).

-

Procedure:

-

Dissolve the monomer and cross-linking agent in the solvent.

-

Purge the solution with nitrogen for 30 minutes to remove oxygen.

-

Add the initiator to the solution to initiate polymerization.

-

Allow the polymerization to proceed at a controlled temperature (e.g., 60 °C) for a specified time to form the hydrogel.

-

Purify the hydrogel by washing it extensively with deionized water to remove unreacted monomers and initiator.

-

Characterize the swelling behavior of the hydrogel in buffer solutions of different pH.[6][7][8]

-

Table 1: Comparative Physicochemical Properties of Poly(vinylpyridine) Isomers

| Property | Poly(2-vinylpyridine) | Poly(4-vinylpyridine) | Predicted for Poly(this compound) |

| Glass Transition Temperature (Tg) | ~104 °C | ~152 °C | Intermediate to P2VP and P4VP, likely influenced by the methyl group's effect on chain packing. |

| pKa of conjugate acid | ~3.5 | ~5.5 | Expected to be slightly higher than P2VP due to the electron-donating methyl group, but lower than P4VP. |

| Solubility | Soluble in many organic solvents and acidic aqueous solutions. | Soluble in alcohols, DMF, and acidic aqueous solutions. | Likely soluble in a range of organic solvents; aqueous solubility will be pH-dependent. |

Note: The predicted properties for Poly(this compound) are estimations and require experimental verification.

Diagram 1: General Workflow for Polymer Synthesis and Functionalization

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. RAFT聚合反应操作步骤 [sigmaaldrich.com]

- 4. Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization [ouci.dntb.gov.ua]

- 5. Well-defined polyvinylpyridine- block -polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous th ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00074H [pubs.rsc.org]

- 6. Highly swellable ultrathin poly(4-vinylpyridine) multilayer hydrogels with pH-triggered surface wettability - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety of 3-Methyl-5-vinylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data currently available for 3-Methyl-5-vinylpyridine (CAS No. 51961-51-4). Due to a scarcity of specific toxicological data for this compound, information from structurally related chemicals, such as 2-Methyl-5-vinylpyridine and 3-Methylpyridine, has been included for a qualitative assessment of potential hazards. All personnel handling this chemical should exercise caution and adhere to the safety protocols outlined herein.

Chemical and Physical Properties

While extensive experimental data for this compound is limited, some physical and chemical properties have been predicted and are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C8H9N | [1][2] |

| Molecular Weight | 119.16 g/mol | [1][2] |

| Appearance | Yellow to brown liquid | [2] |

| Boiling Point | 188.4±9.0 °C (Predicted) | [2] |

| Density | 0.954±0.06 g/cm3 (Predicted) | [2] |

| pKa | 5.15±0.20 (Predicted) | [2] |

| Storage Temperature | 0-8 °C | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following table summarizes its GHS classification.

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable liquids | Category 2 | H225: Highly flammable liquid and vapour |

| Skin irritation | Category 2 | H315: Causes skin irritation |

| Eye irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

Toxicological Data

| Type of Toxicity | Species | Route | Value | Source(s) |

| LC50 | Rat | Inhalation | 189 mg/m³/2h | [4] |

It is important to note that this data is for a structural isomer and should be used with caution as a direct indicator of this compound's toxicity.

Experimental Protocols for Toxicity Assessment

In the absence of specific experimental protocols for this compound, this section outlines general methodologies based on OECD guidelines for acute toxicity testing. These protocols are intended to provide a framework for any future toxicological assessments.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)[1]

This method involves a stepwise procedure with the use of a small number of animals per step.

-

Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used. Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.[5]

-

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature (22 ± 3 °C) and humidity. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[5]

-

Dose Preparation and Administration: The test substance is typically administered orally by gavage. The concentration is prepared in a suitable vehicle, if necessary. Dosing is done in a stepwise manner, starting with a predetermined dose.[1]

-

Procedure: A small group of animals (typically 3) is dosed at a specific level. The outcome (mortality or survival) determines the next step: either dosing another group at a lower or higher dose level or terminating the test.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[5]

-

Pathology: At the end of the observation period, all surviving animals are subjected to a gross necropsy.

Acute Dermal Toxicity - OECD Guideline 402[6]

This guideline provides a method for assessing the potential hazards of a substance when applied to the skin.

-

Animal Selection: Young adult rats, rabbits, or guinea pigs are typically used.[6]

-

Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Dose Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing.[7]

-

Exposure Duration: The exposure period is typically 24 hours.

-

Observation: Animals are observed for signs of toxicity and skin reactions at regular intervals for at least 14 days. Body weights are recorded weekly.

-

Pathology: All animals are subjected to a gross necropsy at the end of the observation period.[7]

Acute Inhalation Toxicity - OECD Guideline 436 (Acute Toxic Class Method)[9]

This method is used to assess the toxicity of a substance when inhaled.

-

Animal Selection: Young adult rodents (usually rats) are the preferred species.

-

Exposure System: Nose-only exposure chambers are generally preferred to minimize oral ingestion from grooming.[8]

-

Concentration and Exposure: Animals are exposed to a fixed target concentration for a predetermined duration, typically 4 hours.[8]

-

Procedure: A stepwise procedure is used, with a small group of animals at each concentration level. The results of one step determine the concentration for the next.

-

Observation: Animals are monitored for signs of toxicity during and after exposure for at least 14 days. Body weights are recorded at least weekly.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye/Face Protection: Chemical safety goggles or a face shield.[9]

-

Skin Protection: Chemically resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, long pants, and closed-toe shoes.[8]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]

Storage

Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5] Keep containers tightly closed and store away from incompatible materials such as strong oxidizing agents and acids.[10]

Spill and Leak Procedures

In the event of a spill:

-

Evacuate the area and remove all ignition sources.[7]

-

Ventilate the area.

-

Wear appropriate PPE.

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[7]

-

Collect the absorbed material into a sealed container for disposal as hazardous waste.[7]

-

Clean the spill area with soap and water.

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

First Aid Measures

In case of exposure to this compound, follow these first aid procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Fire and Explosion Hazard

This compound is a highly flammable liquid and vapor.[3] Vapors may form explosive mixtures with air.

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray to extinguish a fire.[12]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[6]

Reactivity and Incompatibilities

-

Reactivity: Information on the specific reactivity of this compound is limited. However, related vinylpyridines can polymerize.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[10][13]

This document is intended to provide guidance and is not a substitute for a comprehensive risk assessment. All users should consult the Safety Data Sheet (SDS) provided by the supplier and be fully trained in the proper handling and emergency procedures for this chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. 51961-51-4 | MFCD04038673 | this compound [aaronchem.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. 2-Methyl-5-vinylpyridine | C8H9N | CID 8817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. oecd.org [oecd.org]

- 7. nucro-technics.com [nucro-technics.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. fishersci.com [fishersci.com]

- 11. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 12. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 13. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]

In-Depth Technical Guide to 3-Methyl-5-vinylpyridine: Commercial Availability, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methyl-5-vinylpyridine, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This document covers its commercial availability from various suppliers, outlines a plausible synthetic route based on established chemical transformations, and explores its potential, though currently underexplored, applications in drug development. Detailed experimental protocols for analogous compounds are provided as a foundation for its synthesis and analysis. Quantitative data is summarized in structured tables, and logical workflows are visualized using diagrams to facilitate understanding and further research into this compound.

Commercial Availability and Suppliers

This compound (CAS No. 51961-51-4) is commercially available from a number of chemical suppliers catering to research and development needs. The purity and available quantities can vary between suppliers. Researchers are advised to consult the suppliers directly for the most current information and to obtain certificates of analysis.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity/Grades | Available Quantities | Storage Conditions |

| BLD Pharm | Research Grade | Inquire | 2-8°C, Sealed in dry |

| Apollo Scientific | 97% (mix TBC as stabilizer) | Inquire | Inquire |

| ChemicalBook | Research Grade | Inquire | Inquire |

| Sense Chemicals | Research Grade | Inquire | Inquire |

| Bellen Chemistry | Research Grade | Inquire | Inquire |

| Dayang Chem | Research Grade | Inquire | Inquire |

| Bide Pharmatech | Research Grade | Inquire | Inquire |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis commences with the formation of the precursor, 3-methyl-5-ethylpyridine, via the Chichibabin pyridine synthesis. This is followed by the dehydrogenation of the ethyl group to yield the desired vinyl functionality.

Experimental Protocols (Adapted from Analogous Syntheses)

The following protocols are adapted from established procedures for the synthesis of structurally similar compounds, such as 2-methyl-5-ethylpyridine and 2-methyl-5-vinylpyridine, and provide a strong starting point for the synthesis of this compound.

Protocol 2.2.1: Chichibabin Synthesis of 3-Methyl-5-ethylpyridine (Precursor)

This procedure is based on the general principles of the Chichibabin pyridine synthesis, which involves the condensation of aldehydes and ammonia over a solid acid catalyst.[1]

-

Reactants: Propionaldehyde, formaldehyde (or a formaldehyde equivalent like paraformaldehyde), and ammonia.

-

Catalyst: Alumina-silica or a similar solid acid catalyst.

-

Reaction Conditions: The reactants are typically passed in the gas phase over the heated catalyst bed.

-

Temperature: 350-500 °C.

-

Pressure: Atmospheric pressure.

-

-

Procedure Outline:

-

Prepare a gaseous mixture of propionaldehyde, formaldehyde, and ammonia.

-

Pass the gaseous mixture over a pre-heated solid acid catalyst in a tube reactor.

-

Condense the product stream to collect the crude 3-methyl-5-ethylpyridine.

-

Purify the product by fractional distillation.

-

Protocol 2.2.2: Catalytic Dehydrogenation of 3-Methyl-5-ethylpyridine

This protocol is adapted from patents describing the dehydrogenation of 2-methyl-5-ethylpyridine to 2-methyl-5-vinylpyridine.[2]

-

Reactant: 3-Methyl-5-ethylpyridine.

-

Catalyst: A supported palladium catalyst is a common choice for such dehydrogenations.

-

Reaction Conditions: The reaction is typically carried out in the vapor phase at elevated temperatures.

-

Temperature: 200-400 °C.[3]

-

-

Procedure Outline:

-

Vaporize the 3-methyl-5-ethylpyridine, optionally with an inert carrier gas.

-

Pass the vapor over the heated dehydrogenation catalyst.

-

Condense the product stream to collect the crude this compound.

-

Due to the propensity of vinylpyridines to polymerize at elevated temperatures, purification by vacuum distillation in the presence of a polymerization inhibitor (e.g., tert-butylcatechol) is recommended.[4]

-

Potential Applications in Drug Development

While specific applications of this compound in drug development are not extensively documented, the pyridine scaffold is a well-established pharmacophore in medicinal chemistry.[5][6] Pyridine and its derivatives are present in numerous FDA-approved drugs and exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9]

The vinyl group in this compound offers a versatile handle for further chemical modification through various reactions such as polymerization, addition reactions, and cross-coupling reactions. This allows for its incorporation into larger molecules or polymer backbones, which could be explored for applications in:

-

Drug Delivery: Vinylpyridine-based polymers can be used to create nanoparticles or hydrogels for controlled drug release. The pyridine nitrogen can be quaternized to create cationic polymers capable of complexing with nucleic acids for gene delivery applications.

-

Novel Scaffolds: The this compound core can serve as a starting point for the synthesis of novel compound libraries for screening against various biological targets. The methyl and vinyl substituents allow for fine-tuning of steric and electronic properties to optimize interactions with target proteins.

-

Bioconjugation: The vinyl group can be functionalized to attach the molecule to biomolecules such as proteins or antibodies for targeted drug delivery or diagnostic applications.

Analytical and Quantitative Data (Predicted)

Detailed experimental analytical data for this compound is not widely published. However, based on the analysis of its structural isomers and related compounds, the following data can be predicted.

Table 2: Predicted Analytical Data for this compound

| Analytical Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | * Vinyl Protons: δ 5.5-6.8 ppm (3H, complex multiplet) * Pyridine Protons: δ 7.2-8.5 ppm (3H, multiplet) * Methyl Protons: δ 2.3-2.5 ppm (3H, singlet) |

| ¹³C NMR (CDCl₃, 100 MHz) | * Pyridine C: δ 120-150 ppm (5C) * Vinyl C: δ 115-140 ppm (2C) * Methyl C: δ ~18-22 ppm (1C) |

| GC-MS (EI) | * Molecular Ion (M⁺): m/z 119 * Major Fragments: Loss of methyl (m/z 104), loss of vinyl (m/z 92) |

| Purity (from suppliers) | Typically ≥97% |

Signaling Pathways: A Frontier for Exploration

Currently, there is no specific information linking this compound to any particular signaling pathway. However, the pyridine nucleus is a common feature in many kinase inhibitors and other modulators of cellular signaling. The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction in the binding of ligands to the ATP-binding pocket of kinases.

Future research could involve screening this compound and its derivatives against panels of kinases or other enzymes involved in key signaling pathways implicated in diseases such as cancer and inflammation.

Conclusion

This compound is a commercially available substituted pyridine with significant, yet largely untapped, potential in the fields of drug discovery and materials science. While detailed studies on this specific molecule are limited, its structural features and the well-documented chemistry of related compounds provide a solid foundation for future research. The synthetic route proposed in this guide, based on the Chichibabin synthesis and catalytic dehydrogenation, offers a viable method for its preparation. The versatility of the vinyl and methyl groups as handles for further chemical modification makes this compound an attractive building block for the development of novel therapeutics and functional materials. Further investigation into its biological activities and potential interactions with cellular signaling pathways is warranted to fully realize its potential.

References

- 1. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. US2716119A - Process of making 2-methyl-5-vinyl pyridine - Google Patents [patents.google.com]

- 3. US4086237A - Method of preparing 3-methyl pyridine - Google Patents [patents.google.com]

- 4. US2861997A - Stabilization of methyl, vinyl pyridine - Google Patents [patents.google.com]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 6. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Polymerization of 3-Methyl-5-vinylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established protocols for the polymerization of 3-Methyl-5-vinylpyridine. The methodologies detailed herein are foundational for the synthesis of poly(this compound), a polymer with potential applications in drug delivery, biomaterials, and catalysis due to the functional pyridine moiety. The protocols are adapted from established procedures for structurally similar monomers, such as 3-vinylpyridine, and should be considered as a starting point for optimization.

Data Presentation: Comparative Overview of Polymerization Techniques

The following tables summarize quantitative data for various polymerization methods of vinylpyridines, offering a comparative perspective on the achievable molecular weights and control over the polymer architecture. This data, primarily from studies on 3-vinylpyridine, serves as a valuable reference for anticipating the outcomes of this compound polymerization.

Table 1: Nitroxide-Mediated Radical Polymerization (NMRP) of 3-Vinylpyridine

| Entry | Initiator | Mediator | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn (PDI) |

| 1 | BPO | TEMPO | 138 | 4 | 85 | 45,000 | 1.30 |

| 2 | BPO | TEMPO | 125 | 6 | 78 | 42,500 | 1.35 |

| 3 | BPO | TEMPO | 110 | 10 | 65 | 38,000 | 1.40 |

Data adapted from studies on 3-vinylpyridine and should be considered as a reference.

Table 2: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of Vinylpyridines

| Entry | Monomer | RAFT Agent | Initiator | Temperature (°C) | Time (h) | Mn ( g/mol ) | Mw/Mn (PDI) |

| 1 | 3-Vinylpyridine | CPBD | AIBN | 70 | 8 | 18,600 | 1.10 |

| 2 | 2-Vinylpyridine | CDB | AIBN | 60 | 16 | 15,000 | 1.15 |

| 3 | 4-Vinylpyridine | CDB | AIBN | 60 | 16 | 17,500 | 1.20 |

CPBD: 2-Cyano-2-propyl benzodithioate, CDB: Cumyl dithiobenzoate. Data adapted from various sources on vinylpyridine polymerization.[1][2]

Experimental Protocols

The following are detailed protocols for the free-radical and RAFT polymerization of this compound. These protocols are based on established methods for similar monomers and may require optimization for this specific derivative.

Protocol 1: Free-Radical Polymerization of this compound

Objective: To synthesize poly(this compound) via a conventional free-radical polymerization.

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Schlenk flask

-

Magnetic stirrer

-

Heating mantle with temperature controller

-

Vacuum line

Procedure:

-

Monomer Purification: Purify this compound by passing it through a short column of basic alumina to remove inhibitors. Subsequently, distill under reduced pressure.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the purified this compound (e.g., 5 g, 41.9 mmol) and AIBN (e.g., 0.069 g, 0.42 mmol, 1 mol% relative to monomer) in anhydrous toluene (20 mL).

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Immerse the Schlenk flask in a preheated oil bath at 70°C and stir the reaction mixture for the desired time (e.g., 24 hours).

-

Termination and Isolation: Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol or hexane, with vigorous stirring.

-

Drying: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum at 40-50°C to a constant weight.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn and Mw) and polydispersity index (PDI), and by ¹H NMR spectroscopy to confirm the polymer structure.

Protocol 2: RAFT Polymerization of this compound

Objective: To synthesize well-defined poly(this compound) with a controlled molecular weight and low polydispersity index via RAFT polymerization.[1]

Materials:

-

This compound (monomer)

-

2-Cyano-2-propyl benzodithioate (CPBD) or another suitable RAFT agent

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous 1,4-dioxane or toluene (solvent)

-

Methanol or hexane (non-solvent for precipitation)

-

Schlenk flask or sealed ampoules

-

Magnetic stirrer

-

Heating mantle with temperature controller

-

Vacuum line

Procedure:

-

Monomer Purification: Follow the same purification procedure as in Protocol 1.

-

Reaction Mixture Preparation: In a Schlenk flask, prepare a stock solution of the purified this compound, CPBD, and AIBN in the chosen anhydrous solvent. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] will determine the target molecular weight (e.g.,[3]::[0.1]).

-

Degassing: Degas the reaction mixture by performing at least three freeze-pump-thaw cycles.

-

Polymerization: If using a Schlenk flask, immerse it in a preheated oil bath at the desired temperature (e.g., 70°C). If using ampoules, seal them under vacuum and place them in the oil bath. Stir the reaction for the required duration to achieve the target conversion.

-

Monitoring the Reaction: Periodically, small aliquots can be withdrawn under inert conditions to monitor the monomer conversion by ¹H NMR and the evolution of molecular weight by GPC.

-

Isolation and Purification: After the desired time, quench the reaction by cooling and exposure to air. Precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane).

-

Drying: Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum to a constant weight.

Visualizations